Pre-formed Biphenyl Core Saves One Synthetic Step
2-Iodo-4-phenylaniline (CAS 858680-24-7) already contains the biphenyl scaffold as a pre-assembled core, whereas 2-iodoaniline (CAS 615-43-0) and 4-iodoaniline (CAS 540-37-4) are monoaryl anilines bearing only a single phenyl ring. To achieve the same biphenylamine product from either of these comparators, an additional Suzuki-Miyaura coupling with phenylboronic acid is required [1]. The one-pot Suzuki coupling methodology using iodo phenylformamides reported by Zhu et al. (2008) yields biphenyl anilines directly, replacing the traditional two-step sequence of coupling plus deprotection. This work explicitly demonstrates that pre-functionalized iodo-biphenyl architectures bypass the need for costly aminophenylboronic acids, reducing the synthetic sequence by one step and improving overall atom economy [1].
| Evidence Dimension | Number of synthetic steps to reach biphenylamine core |
|---|---|
| Target Compound Data | 1 step (compound already bears the biphenyl scaffold; further functionalization directly at iodine or amine positions) |
| Comparator Or Baseline | 2-Iodoaniline (CAS 615-43-0): requires ≥2 steps (Suzuki coupling with PhB(OH)₂ to install 4-phenyl, then further functionalization). 4-Iodoaniline (CAS 540-37-4): requires ≥2 steps analogously. |
| Quantified Difference | Minimum 1 full synthetic step saved; elimination of one Pd-catalyzed coupling operation and associated workup/purification |
| Conditions | Synthetic route analysis based on published methodology in Tetrahedron Letters 2008 (Zhu et al.); general Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) |
Why This Matters
For procurement decisions, selecting a pre-formed biphenyl building block reduces the number of reaction steps, downstream purification burden, and cumulative yield losses — directly lowering the total cost of synthesis for biphenyl-containing target molecules.
- [1] Zhu, L.; Patel, M.; Zhang, M. Synthesis of biphenyl anilines using iodo phenylformamides via a one-pot Suzuki coupling reaction. Tetrahedron Letters, 2008, 49(17), 2734–2737. DOI: 10.1016/j.tetlet.2008.02.142. View Source
